molecular formula C9H16N4O2 B1610310 4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide CAS No. 334828-10-3

4-Amino-5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxamide

Cat. No. B1610310
M. Wt: 212.25 g/mol
InChI Key: GHKYDKKHTDOYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCc1c([N+](=O)[O-])c(C(N)=O)nn1CCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[c:3]1[n:4]([CH2:14][CH2:15][O:16][CH3:17])[n:5][c:6]([C:11](=[O:12])[NH2:13])[c:7]1[N+:8]([O-:9])=[O:10].[CH3:18][CH2:19][OH:20]>>[CH2:1]([CH3:2])[c:3]1[n:4]([CH2:14][CH2:15][O:16][CH3:17])[n:5][c:6]([C:11](=[O:12])[NH2:13])[c:7]1[NH2:8]

Inputs

Step One
Name
CCc1c([N+](=O)[O-])c(C(N)=O)nn1CCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCc1c([N+](=O)[O-])c(C(N)=O)nn1CCOC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CCc1c(N)c(C(N)=O)nn1CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.